Cbr1-IN-7
Description
CBr1-IN-7 (CAS No. 1046861-20-4) is a synthetic small-molecule inhibitor targeting carbonyl reductase 1 (CBR1), an enzyme implicated in chemoresistance and metabolic pathways. Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- LogP values: XLOGP3 (2.15), WLOGP (0.78), MLOGP (1.64), indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under standard conditions.
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water system at 75°C for 1.33 hours .
Properties
Molecular Formula |
C22H22O13 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S,6R)-3,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-12-3-2-8(4-10(12)24)19-18(28)17(27)15-11(25)5-9(6-13(15)34-19)33-21-22(30,31)20(29)16(26)14(7-23)35-21/h2-6,14,16,20-21,23-26,28-31H,7H2,1H3/t14-,16-,20+,21-/m1/s1 |
InChI Key |
YZTFFEUOBFDIEA-CPUXHMLJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)(O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)(O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cbr1-IN-7 involves a multi-step synthetic routeThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and purity. This involves the use of high-throughput reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cbr1-IN-7 primarily undergoes reduction reactions due to its interaction with carbonyl groups. It can also participate in substitution reactions where functional groups are replaced by other atoms or groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from the reactions involving this compound are typically reduced forms of the original carbonyl compounds. These products retain the core structure of this compound but with modified functional groups that result from the reduction process .
Scientific Research Applications
Cbr1-IN-7 has a wide range of scientific research applications:
Mechanism of Action
Cbr1-IN-7 exerts its effects by binding to the active site of CBR1, thereby inhibiting its enzymatic activity. This inhibition prevents the reduction of carbonyl compounds, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage . The molecular targets of this compound include the catalytic residues of CBR1, which are essential for its enzymatic function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | CBR1 IC₅₀ (nM) | BBB Permeability |
|---|---|---|---|---|---|---|---|
| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 18 ± 2.1* | Yes |
| (3-Bromo-5-chlorophenyl)boronic acid | 34545-20-5 | C₆H₅BBrClO₂ | 235.27 | 2.10 | 0.29 | 45 ± 3.8 | No |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 6307-83-1 | C₆H₄BrCl₂BO₂ | 246.02 | 2.40 | 0.20 | 120 ± 10.5 | Yes |
| 4-Bromo-3-nitrophenylboronic acid | 149264-53-3 | C₆H₅BBrNO₄ | 245.83 | 1.95 | 0.35 | 85 ± 6.3 | No |
*Data derived from enzymatic assays in human recombinant CBR1 .
Structural Similarities and Differences
- Core Scaffold : All compounds feature a brominated aromatic ring with a boronic acid group (-B(OH)₂), critical for binding CBR1’s active site.
- Substituent Variation :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, affecting steric interactions.
- (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine atoms, increasing molecular weight but reducing solubility.
Functional Comparison
- Potency : this compound exhibits superior inhibitory activity (IC₅₀ = 18 nM) compared to analogues, likely due to optimal halogen placement enhancing hydrogen bonding with CBR1’s Tyr193 residue .
- BBB Penetration : Unlike (3-Bromo-5-chlorophenyl)boronic acid, this compound and (6-Bromo-2,3-dichlorophenyl)boronic acid show BBB permeability, making them candidates for neuro-oncology applications.
- Synthetic Accessibility : this compound’s synthesis yield (94%) surpasses that of 4-Bromo-3-nitrophenylboronic acid (78%) due to milder reaction conditions .
Research Findings and Limitations
Key Studies on this compound
Limitations and Challenges
- Solubility: Despite favorable LogP, aqueous solubility remains suboptimal for intravenous administration.
- Metabolic Stability : Rapid glucuronidation in hepatic microsomes necessitates structural optimization for prolonged half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
